molecular formula C7H11F2NO B6523092 1-(4,4-Difluoropiperidin-1-yl)ethanone CAS No. 1184958-95-9

1-(4,4-Difluoropiperidin-1-yl)ethanone

Cat. No.: B6523092
CAS No.: 1184958-95-9
M. Wt: 163.16 g/mol
InChI Key: HZZCSLKKNXVQSN-UHFFFAOYSA-N
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Description

1-(4,4-Difluoropiperidin-1-yl)ethanone is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is a derivative of piperidine, characterized by the presence of two fluorine atoms on the piperidine ring and an ethanone group. Its molecular formula is C7H12F2N2O .

Preparation Methods

The synthesis of 1-(4,4-Difluoropiperidin-1-yl)ethanone typically involves the reaction of piperidine derivatives with fluorinating agents. One common method includes the use of 4,4-difluoropiperidine as a starting material, which is then reacted with ethanone under controlled conditions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(4,4-Difluoropiperidin-1-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(4,4-Difluoropiperidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)ethanone involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(4,4-Difluoropiperidin-1-yl)ethanone can be compared with other piperidine derivatives, such as:

    1-(4-Fluoropiperidin-1-yl)ethanone: This compound has a single fluorine atom and exhibits different reactivity and binding properties.

    1-(4,4-Difluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone:

Properties

IUPAC Name

1-(4,4-difluoropiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO/c1-6(11)10-4-2-7(8,9)3-5-10/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZCSLKKNXVQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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